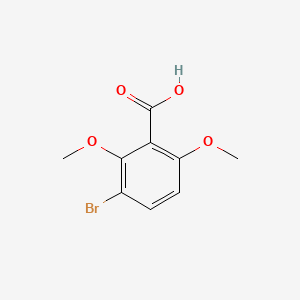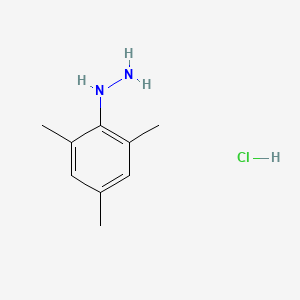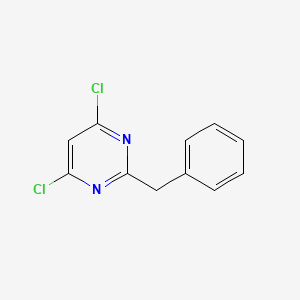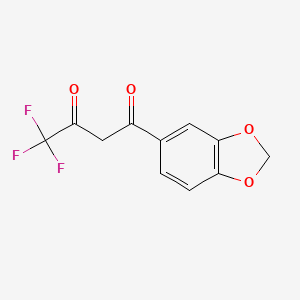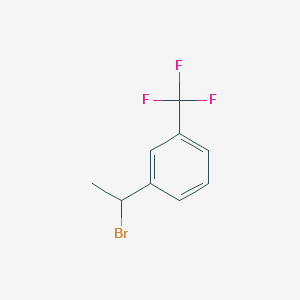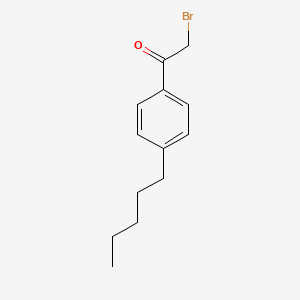
1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the potential characteristics and behaviors of the compound . For instance, the synthesis and characterization of related pyrrolidine derivatives and bromo-chlorophenyl compounds are discussed, which may share some synthetic pathways or structural features with "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, cyclization, and bromination. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, involves a sequence of reactions starting from 2,3-dichloropyridine . Similarly, the synthesis of a new pyrrole derivative is achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods could potentially be adapted for the synthesis of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, the crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione was elucidated, revealing the conformation of the phenyl rings and the presence of an intramolecular hydrogen bond . These techniques could be employed to determine the molecular structure of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" and to confirm its conformation and bonding patterns.
Chemical Reactions Analysis
The related compounds exhibit reactivity that could be indicative of the behavior of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine". For example, cyclometalated complexes are used in coupling reactions of aryl chlorides, suggesting that the bromo-chlorophenyl moiety in the compound of interest may also participate in similar reactions . Additionally, the presence of a pyrrolidine ring could influence the reactivity and selectivity of such transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for predicting those of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine". For instance, the luminescence of cyclometalated complexes under UV irradiation suggests potential photophysical properties . The corrosion inhibition properties of a pyrrole derivative on steel surfaces indicate that the compound may also exhibit similar protective effects . Furthermore, the electronic and optical properties of a chalcone derivative, such as the HOMO-LUMO gap and electrostatic potential maps, could be comparable to those of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of Phosphodiesterase Inhibitors : The synthesis of [(14)C]-labeled 2-(3-chlorophenyloxy)-3-[3-(3-hydroxy)pyridin-4-yl propoxy]pyridine, a phosphodiesterase 4 inhibitor, is detailed, starting from [(14)C]-2-bromopyridin-3-ol. This illustrates the compound's role in the development of phosphodiesterase inhibitors (Takeshi Ochi et al., 2014).
Development of Corrosion Inhibitors : Imidazo[4,5-b] pyridine derivatives, which are structurally related to the compound , have been evaluated for their ability to inhibit mild steel corrosion, demonstrating the potential application of similar compounds in corrosion prevention (A. Saady et al., 2021).
Fungicidal Applications : Studies on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which bear structural similarities, have revealed their fungicidal activity, suggesting a possible application in agriculture and pharmacology (A. Kuzenkov & V. V. Zakharychev, 2009).
Chemical Properties and Applications
Antimicrobial Activity : The synthesis of 4-(Pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and its derivatives reveals significant antimicrobial activity against a range of bacteria, indicating potential applications in antimicrobial treatments (A. Bogdanowicz et al., 2013).
Total Synthesis of Natural Alkaloids : The use of related pyrrolo[2,3-b]pyridine derivatives in the total synthesis of natural alkaloids like variolin B suggests potential applications in the synthesis of complex natural products (A. Baeza et al., 2010).
Development of Electroanalytic and Spectroscopic Materials : The synthesis and characterization of N-linked polybispyrroles, which include pyrrolidine derivatives, have been studied for their electrochromic and ion receptor properties, showing potential in materials science and sensor technology (O. Mert et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQODYADOHRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)
